N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.14812078 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of AKOS001752469 is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) .
Mode of Action
AKOS001752469 acts as an inhibitor of HIF-PH . By inhibiting this enzyme, it stabilizes the hypoxia-inducible factors, leading to an increase in the transcription of genes involved in erythropoiesis, the process of producing red blood cells . This results in an increase in red blood cell production and hemoglobin levels .
Biochemical Pathways
The inhibition of HIF-PH by AKOS001752469 affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF is hydroxylated by HIF-PH, marking it for degradation. This leads to the accumulation of HIF, which can then translocate to the nucleus and bind to hypoxia-response elements in the DNA, leading to the transcription of target genes involved in erythropoiesis .
Pharmacokinetics
As an orally bioavailable compound , it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
The primary result of AKOS001752469’s action is an increase in the production of red blood cells and hemoglobin levels . This can be beneficial in conditions such as anemia, where there is a deficiency of red blood cells or of hemoglobin.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c29-23(26-14-17-6-9-21-22(12-17)33-15-32-21)18-7-8-19-20(13-18)27-25(31)28(24(19)30)11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFYPXUCKYPXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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